2,3-Dimethyl-6,7,8,9-tetrahydro-5H-cycloheptapyrazine 1,4-dioxide
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Overview
Description
2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) is a nitrogen-containing heterocyclic compound. This compound features a unique structure that includes a cycloheptane ring fused with a pyrazine ring, making it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) typically involves cyclization and ring annulation reactions. These methods often require specific catalysts and reaction conditions to ensure the formation of the desired product. For instance, cyclization reactions might involve the use of strong acids or bases as catalysts, while ring annulation could require high temperatures and specific solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can have different chemical and physical properties.
Scientific Research Applications
2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
(9R)-9-hydroxy-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-5-one hydrochloride: This compound shares a similar cycloheptane ring structure but differs in its functional groups and overall chemical properties.
Pyrrolopyrazine derivatives: These compounds also contain pyrazine rings and exhibit a range of biological activities.
Uniqueness
What sets 2,3-DIMETHYL-5H,6H,7H,8H,9H-CYCLOHEPTA[B]PYRAZINE-1,4-DIIUM-1,4-BIS(OLATE) apart is its unique combination of a cycloheptane ring fused with a pyrazine ring, along with its specific functional groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C11H16N2O2 |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
2,3-dimethyl-1-oxido-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyrazin-4-ium 4-oxide |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(2)13(15)11-7-5-3-4-6-10(11)12(8)14/h3-7H2,1-2H3 |
InChI Key |
WPCJXTZOCJRGMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])CCCCC2)C |
Origin of Product |
United States |
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